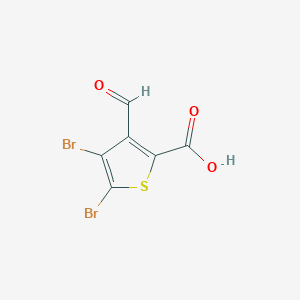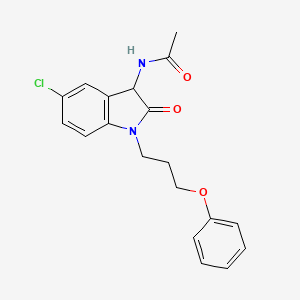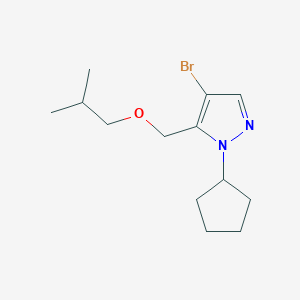
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a mechanism of action that can be used to study various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the fatty acid amide hydrolase enzyme. This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting this enzyme, the compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Additionally, it has been shown to have potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole is its selectivity and potency as an inhibitor of the fatty acid amide hydrolase enzyme. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole. One area of interest is its potential applications in the treatment of various conditions such as chronic pain, anxiety disorders, and depression. Additionally, further studies are needed to explore its mechanism of action and its effects on other physiological processes. Finally, research is needed to develop safer and more effective derivatives of this compound for use in scientific research.
Synthesis Methods
The synthesis of 4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole involves the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentyl-3-oxobutyl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-cyclopentyl-3-hydrazinyl-1-propanone. The final step involves the reaction of this intermediate with 4-bromo-1-methyl-5-(methoxymethyl)-1H-pyrazole to form the desired compound.
Scientific Research Applications
4-bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole has been found to have potential applications in scientific research. It has been used as a tool to study the role of various biochemical and physiological processes in the body. One of the primary applications of this compound is in the study of the endocannabinoid system. It has been found to act as a selective and potent inhibitor of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of endocannabinoids.
properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-10(2)8-17-9-13-12(14)7-15-16(13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGBGWABNHEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

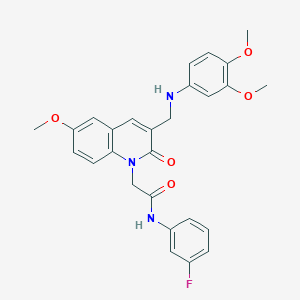
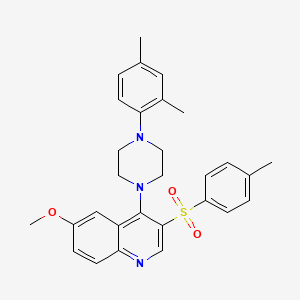
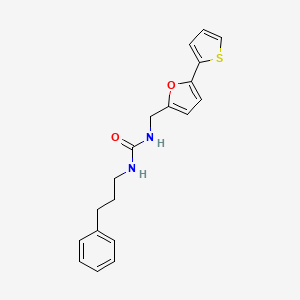
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
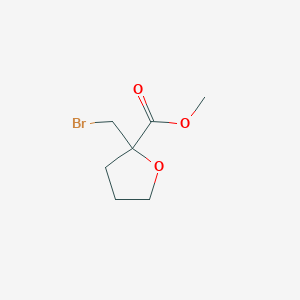
![5-Methyl-7-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948786.png)
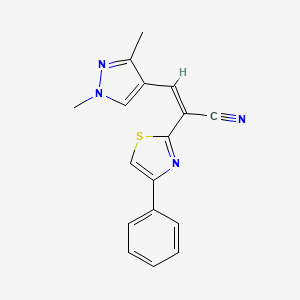
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
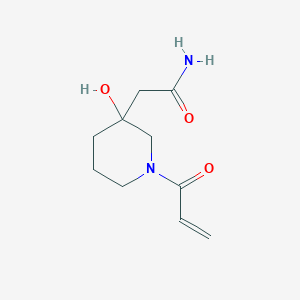
![N,N-diethyl-2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B2948790.png)
